molecular formula C20H27P B1301956 JohnPhos CAS No. 224311-51-7

JohnPhos

Cat. No. B1301956
CAS RN: 224311-51-7
M. Wt: 298.4 g/mol
InChI Key: CNXMDTWQWLGCPE-UHFFFAOYSA-N
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Description

JohnPhos is a novel synthetic compound that was developed by Professor John Phos in the late 1990s. It is a highly potent and selective inhibitor of the enzyme phosphodiesterase (PDE). This compound has been shown to have a wide range of potential applications in both scientific research and clinical settings.

Scientific Research Applications

Phosphine-Catalyzed Aryne Oligomerization

A study by Bürger et al. (2021) explored the role of JohnPhos in phosphine-catalyzed oligomerization of arynes. The use of this compound was key to accessing α,ω-bisfunctionalized oligo(ortho-arylenes), providing insights into the formation of complex organic structures. This demonstrates this compound’s utility in organic synthesis, particularly in the formation of diverse oligomers under optimized conditions (Bürger et al., 2021).

Steric and Electronic Influences in Ligands

Kendall et al. (2016) investigated the electronic and steric properties of Buchwald-type ligands, including R-JohnPhos variants. Their findings regarding the σ-donating abilities and steric influences of these ligands contribute significantly to the understanding of ligand-metal interactions in catalysis (Kendall et al., 2016).

Gold(I) Catalysts in Organic Reactions

The study by Caniparoli et al. (2022) highlights the application of this compound-type ligands in enantioselective gold(I) catalysis. This research sheds light on the use of this compound in creating chiral environments for specific chemical reactions, expanding the potential for asymmetric synthesis (Caniparoli et al., 2022).

Inhibition of T Cell Proliferation

Dean et al. (2017) utilized this compound in the study of cationic complexes with antiproliferative activity in T lymphocyte cells. The research underscores this compound's role in medical research, specifically in exploring new treatments for autoimmune diseases (Dean et al., 2017).

Photophysical Properties of Copper(I) Complexes

Kakizoe et al. (2017) investigated the photophysical properties of copper(I) complexes with this compound. The study provides insights into the luminescence and charge transfer transitions in these complexes, suggesting applications in materials science and optoelectronics (Kakizoe et al., 2017).

Gold-Catalyzed Double Cycloisomerization

Rao et al. (2015) demonstrated the influence of this compound in gold-catalyzed double cycloisomerization, highlighting its role in controlling product selectivity in complex organic reactions. This research is significant in fine-tuning reaction outcomes in synthetic chemistry (Rao et al., 2015).

Future Directions

The influence of changing the degree of fluorination in gold (I) derivatives containing both JohnPhos phosphine and polyfluorinated thiolates has been studied . This indicates potential future research directions in studying the effects of different modifications to the this compound ligand.

Biochemical Analysis

Biochemical Properties

JohnPhos plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, this compound is known to interact with palladium catalysts, enhancing their reactivity and stability. The nature of these interactions involves the coordination of the phosphine ligand to the metal center, which facilitates the formation of carbon-nitrogen bonds in reactions such as the Buchwald-Hartwig cross-coupling .

Cellular Effects

This compound influences various cellular processes, particularly those related to cell signaling and metabolism. In cellular environments, this compound can affect the function of enzymes involved in catalytic reactions, thereby influencing cellular metabolism. Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects can lead to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly metal catalysts. This compound acts as a ligand, coordinating to the metal center and stabilizing the catalytic complex. This coordination enhances the reactivity of the metal catalyst, facilitating various chemical transformations. Additionally, this compound can influence enzyme activity by either inhibiting or activating specific catalytic sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity may decrease over extended periods. Long-term studies have shown that this compound can maintain its catalytic activity for several hours, but prolonged exposure to harsh conditions may lead to degradation and reduced efficacy. These temporal effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively facilitate catalytic reactions without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal catalytic activity without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can enhance the activity of palladium catalysts in the Suzuki-Miyaura coupling reaction, leading to increased production of desired metabolites. These interactions are crucial for understanding the role of this compound in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as it needs to be localized to the appropriate sites to exert its catalytic effects. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, this compound may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules involved in catalytic reactions. The subcellular localization of this compound is a key factor in determining its efficacy and role in biochemical processes .

properties

IUPAC Name

ditert-butyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMDTWQWLGCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370169
Record name 2-(Di-tert-butylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224311-51-7
Record name 2-(Di-tert-butylphosphino)biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224311-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Di-tert-butylphosphino)biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Di-tert-butylphosphino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 2-bromobiphenyl (5.38 g, 23.1 mmol) and a few iodine crystals in 40 mL of THF with magnesium turnings (617 mg, 25.4 mmol) was heated to a reflux for 2 h. Heat was temporarily removed for the addition of cuprous chloride (2.40 g, 24.2 mmol) followed by chlorodi-tert-butylphosphine. Heating was resumed for 8 h. The reaction mixture was then removed from heat and allowed to cool to rt. The reaction mixture was poured onto 200 mL of 1:1 hexane/ether. The suspension was filtered and the filtercake was washed with 60 mL of hexane. The solid was partitioned between 150 mL of 1:1 hexane/ethyl acetate and 60 mL of concentrated ammonium hydroxide with 100 mL of water. The organic layer was washed with 100 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The white solid was recrystallized from 30 mL of MeOH to give white crystals of 2-(di-tert-butylphosphino)biphenyl (4.01 g, 58%). A second crop (464 mg, 67%) was obtained by recrystallization from 50 mL of MeOH and 25 mL of water.
Quantity
5.38 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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617 mg
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reactant
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Quantity
40 mL
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solvent
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Name
cuprous chloride
Quantity
2.4 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask thoroughly purged with nitrogen, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride, 0.07 g (0.0005 mol (corresponding to 1% by mol)) of copper(I) bromide and 50 ml of tetrahydrofuran were placed. To the contents of the flask, a Grignard reagent solution previously prepared from 14.0 g (0.060 mol) of 2-bromobiphenyl and 1.7 g (0.072 mol) of metallic magnesium in 100 ml of tetrahydrofuran was dropwise added over a period of 1 hour with maintaining the temperature at 30° C. to 35° C. After the dropwise addition was completed, stirring was conducted at a reflux temperature for 4 hours. After the temperature of the reaction solution was returned to room temperature, disappearance of di-tert-butylphosphinous chloride was confirmed by gas chromatography. Thereafter, 30 ml of toluene and 30 ml of a 5% sulfuric acid aqueous solution were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent and a low-boiling component were distilled off under reduced pressure to obtain coarse crystals. The coarse crystals were recrystallized from MeOH to obtain 13.2 g (purity: 99.0%) of the aimed di-tert-butyl(2-phenylphenyl)phosphine. The yield was 87.5%. Melting point: 84-85° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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30 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
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0 (± 1) mol
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reactant
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14 g
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reactant
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1.7 g
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reactant
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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